Cephradine dihydrate

Overview

Description

Cephradine dihydrate is a broad-spectrum antibiotic that belongs to the cephalosporin family. It is commonly used in the treatment of bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections. This compound is synthesized by various methods, and its scientific research application has been explored extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Interaction with Other Substances

- Interaction with Mango Juice: A study investigated the interaction of cephradine with mango juice in simulated gastric juice. It was observed that there was no significant difference in the drug release curve at different pH levels, suggesting the stability of cephradine in various gastric conditions (Mallik, 2012).

- Interaction with Parenteral Formulations: Differential thermal analysis was used to study cephradine's interaction with various substances in parenteral formulations, indicating its compatibility and potential incompatibility with certain adjuvants (Jacobson & Gibbs, 1973).

Stability and Degradation

- Stability after Gamma Irradiation: Gamma irradiation of cephradine in dry state results in minimal degradation, suggesting the feasibility of radiation sterilization for this antibiotic (Jacobs, 1983).

- Alkaline Degradation Product: Cephradine yields a unique alkaline degradation product, which was identified and characterized, contributing to the understanding of its chemical stability (Cohen, Funke & Puar, 1973).

Bioequivalence and Pharmacokinetics

- Bioequivalence of Cephradine Capsules: A study evaluated the bioequivalence of two cephradine capsules, showing that they meet the criteria of bioequivalence, important for consistent therapeutic effects (Cho et al., 2002).

- Surfactant Sensitized Detection in Milk: A spectrofluorimetric method was developed for the determination of trace amounts of cephradine in milk samples, highlighting its potential for quality control in dairy products (Wen-lian, 2014).

Maternal-Fetal Transfer

- Transfer in Pregnancy: Research on the transfer of cephradine during pregnancy revealed that the antibiotic is rapidly transferred to the feto-placental unit after administration to the mother, important for understanding its safety and efficacy in pregnant women (Craft & Forster, 1978).

Analytical Methods

- High-Performance Liquid Chromatographic Method: A study focused on the quantitative analysis of cephradine using HPLC, which is crucial for ensuring the quality and consistency of this antibiotic in pharmaceutical formulations (AL-Salman, 2018).

Solubility and Pharmacodynamics

- Solubility as a Function of pH: The solubility of cephradine in water was studied as a function of pH, providing insights into its pharmacokinetic properties and formulation strategies (Sun, Jiang, Liu & Zhang, 2017).

Corrosion Inhibition

- Inhibitor for Copper in Saline Solution: Cephradine was investigated as a corrosion inhibitor for copper, demonstrating its potential application beyond its traditional use as an antibiotic (Tasić et al., 2018).

Environmental Impact and Treatment

- Treatment of Pharmaceutical Effluent: A study examined the treatment of effluent produced during the production of cephradine, contributing to environmental management and sustainability (Saravanane, Murthy & Krishnaiah, 2001).

Mechanism of Action

Target of Action

Cephradine dihydrate primarily targets Penicillin-binding proteins (PBPs) . PBPs are essential for the synthesis of bacterial cell walls .

Mode of Action

This compound, like the penicillins, is a beta-lactam antibiotic . By binding to specific PBPs located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins . It is possible that Cephradine interferes with an autolysin inhibitor .

Biochemical Pathways

The inhibition of bacterial cell wall synthesis by this compound disrupts the formation of the bacterial cell wall, leading to cell lysis and ultimately killing the bacteria . This mechanism of action makes PBPs inhibitors effective against a wide range of bacterial infections .

Pharmacokinetics

This compound is well absorbed and can be administered both orally and parenterally . It has been tested for its diffusion into various body fluids . The drug is primarily excreted unchanged in the urine .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and ultimately the elimination of the infection . It is used to treat a wide variety of bacterial infections, including skin, ear, respiratory, and urinary tract infections .

Action Environment

The efficacy of this compound can be influenced by environmental factors. For instance, light irradiation plays an important role in eliminating this compound in an alga-containing water environment

Biochemical Analysis

Biochemical Properties

Cephradine dihydrate plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are essential for the cross-linking of the peptidoglycan structure . By binding to these PBPs, this compound disrupts the final stages of cell wall synthesis, leading to cell lysis and death. This interaction is bactericidal, making this compound effective against a wide range of bacterial pathogens .

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits cell wall synthesis, leading to cell lysis and death. This disruption of the cell wall integrity triggers a cascade of cellular events, including the activation of autolytic enzymes such as autolysins . These enzymes further degrade the cell wall, amplifying the bactericidal effect of this compound. Additionally, this compound can influence cell signaling pathways and gene expression in bacteria, leading to altered cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific penicillin-binding proteins (PBPs) within the bacterial cell wall . By inhibiting these PBPs, this compound prevents the cross-linking of peptidoglycan chains, which is essential for maintaining cell wall integrity. This inhibition leads to the accumulation of peptidoglycan precursors, triggering the activation of autolytic enzymes that degrade the cell wall . The result is cell lysis and bacterial death. This compound’s ability to bind to PBPs and inhibit cell wall synthesis is the primary mechanism underlying its antibacterial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may degrade, leading to a reduction in its antibacterial activity. Long-term studies have shown that this compound remains effective for several weeks when stored under appropriate conditions . Prolonged exposure to adverse conditions can result in the degradation of the compound and a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is well-absorbed after oral or subcutaneous administration, with peak blood levels attained within 30 to 150 minutes, depending on the animal species . Higher doses of this compound result in increased antibacterial activity, but also carry a risk of toxic or adverse effects . In animal models, this compound has been shown to be effective in treating bacterial infections at various dosages, with higher doses providing more potent antibacterial effects .

Metabolic Pathways

This compound is primarily excreted unchanged in the urine, indicating minimal metabolism in the body . The compound is well-absorbed after oral administration and is widely distributed throughout the body tissues . This compound does not undergo significant metabolic transformation, and its antibacterial activity is maintained in its unchanged form . This characteristic allows for effective treatment of bacterial infections without the need for extensive metabolic activation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. After oral administration, this compound is rapidly absorbed and distributed throughout the body . The highest concentrations are found in the kidneys and liver, with significant accumulation in these organs . This compound is excreted unchanged in the urine, indicating efficient renal clearance . The compound’s distribution and transport are influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its antibacterial effects . This compound targets penicillin-binding proteins (PBPs) within the cell wall, inhibiting their function and disrupting cell wall synthesis . This localization is crucial for the compound’s bactericidal activity, as it allows this compound to directly interact with the target proteins and inhibit their function . The subcellular localization of this compound ensures its effectiveness in treating bacterial infections by targeting the site of action within the bacterial cell wall .

properties

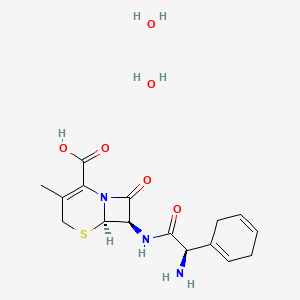

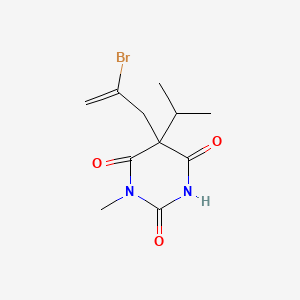

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23);1H2/t10-,11-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNPSPMQGXQSET-CYJZLJNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860560 | |

| Record name | Cephradine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31828-50-9, 75975-70-1 | |

| Record name | Cephradine dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31828-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cephradine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075975701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephradine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEPHRADINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUC0D71IZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Cephradine dihydrate?

A1: this compound is a cephalosporin antibiotic. While the provided abstracts don't delve into the specific mechanism of action, cephalosporins are known to exert their antibacterial effect by interfering with bacterial cell wall synthesis. [] This disruption leads to bacterial cell death.

Q2: Can you elaborate on the analytical methods used for the determination of this compound in pharmaceutical formulations?

A2: One of the research papers describes a kinetic spectrophotometric method for determining the concentration of this compound in pharmaceutical formulations. [] This method utilizes the reaction of this compound with alkaline potassium permanganate, which results in a measurable color change. By monitoring the rate of change in absorbance at a specific wavelength (610 nm), the concentration of this compound can be determined. This method offers a simple, sensitive, and reliable way to quantify this compound in pharmaceutical preparations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Acetyl-1H-indol-3-YL)amino]benzoic acid](/img/structure/B1221603.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B1221612.png)

![N-butan-2-yl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4-thiadiazolecarboxamide](/img/structure/B1221624.png)